3'-Amino-n4-benzoyl-2',3'-dideoxy-5'-o-dmt-cytidine
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Overview
Description
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in the development of antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using a dimethoxytrityl (DMT) group.
Amination: Introduction of the amino group at the 3’ position.
Benzoylation: The amino group is then protected by benzoylation.
Deprotection: Removal of the DMT group to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use in antiviral and anticancer therapies.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of “N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may inhibit enzymes involved in DNA replication or repair, leading to cell death or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: A nucleoside analog used in antiviral therapies.
3’-Amino-2’,3’-dideoxycytidine: Another analog with similar properties.
N-Benzoyl-2’,3’-dideoxycytidine: A related compound with a benzoyl group.
Uniqueness
“N-Benzoyl-3’-amino-5’-O-(4,4’-dimethoxytrityl)-2’,3’-dideoxycytidine” is unique due to its specific combination of protective groups and functional modifications, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-[1-[(2R,4S,5S)-4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O6/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(38)23-34(47-32)41-22-21-33(40-36(41)43)39-35(42)25-9-5-3-6-10-25/h3-22,31-32,34H,23-24,38H2,1-2H3,(H,39,40,42,43)/t31-,32+,34+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVBUEBFFZSSSM-VOTWKOMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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